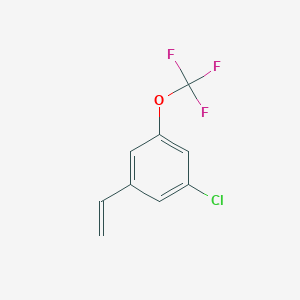

3-Chloro-5-(trifluoromethoxy)styrene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClF3O |

|---|---|

Molecular Weight |

222.59 g/mol |

IUPAC Name |

1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H6ClF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h2-5H,1H2 |

InChI Key |

JEUJJQLFIVTWNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Styrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into the styrene backbone profoundly alters its physicochemical characteristics, yielding a class of polymers with enhanced thermal stability, chemical resistance, and unique solubility profiles. These attributes have positioned fluorinated styrene derivatives as materials of significant interest in advanced materials science, and increasingly, in specialized pharmaceutical applications. This technical guide provides a comprehensive exploration of the core thermodynamic properties of these fascinating molecules. Moving beyond a simple data repository, this document elucidates the causal relationships between the degree and position of fluorine substitution and the resulting thermodynamic parameters that govern their polymerization and in-service performance. Detailed experimental protocols for the characterization of these properties are provided, grounded in the principles of self-validating systems to ensure scientific rigor.

Introduction: The Transformative Influence of Fluorine in Styrenic Systems

Styrene, a foundational monomer in the polymer industry, gives rise to polystyrene, a versatile and widely utilized material. However, the introduction of fluorine atoms onto the phenyl ring or the vinyl group of the styrene monomer unlocks a new dimension of material properties. The high electronegativity and bond strength of the carbon-fluorine bond (C-F) are central to these changes.[1] This guide will navigate the thermodynamic landscape of fluorinated styrene derivatives, providing the foundational knowledge necessary for their rational design and application. We will delve into the thermodynamics of polymerization, thermal stability, and solubility, offering both theoretical understanding and practical experimental guidance. Fluorinated styrenes are pivotal in creating materials with low surface energy, high thermal and chemical resistance, and specific electronic properties, making them valuable for advanced coatings and specialized components in various industries.[2]

The Thermodynamics of Polymerization: A Fluorine-Centric Perspective

The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the following equation:

ΔG_p = ΔH_p - TΔS_p [3]

For a polymerization to be thermodynamically favorable, ΔG_p must be negative.[4] Let's dissect the influence of fluorine substitution on each of these components.

Enthalpy of Polymerization (ΔH_p): The Driving Force

The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p), primarily due to the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer backbone.[5][6] For styrene, the standard enthalpy of polymerization is approximately -73 kJ/mol.[7]

While specific enthalpy data for a wide range of fluorinated styrenes is not abundantly available in the literature, we can infer the effects of fluorination. The strong electron-withdrawing nature of fluorine atoms can influence the electron density of the vinyl group, potentially affecting the bond energies and, consequently, the heat of polymerization. A review of heats of polymerization for various substituted vinyl compounds notes that the substitution of chlorine on the aromatic ring of styrene has little effect on the heat of polymerization, suggesting that halogen substitution on the ring may not drastically alter the enthalpy of polymerization.[8] However, the increased bond dissociation energy of C-F bonds compared to C-H bonds contributes to the overall thermal stability of the resulting polymer.[9]

Entropy of Polymerization (ΔS_p): The Organizational Cost

The entropy of polymerization is almost always negative, as the process involves the conversion of many small, disordered monomer molecules into a more ordered, long-chain polymer structure.[3] This decrease in randomness is entropically unfavorable. For styrene, the standard entropy of polymerization is approximately -104 J/(mol·K).[7]

Fluorine substitution is not expected to fundamentally change the negative sign of ΔS_p. However, the size and polarity of fluorine atoms can influence the conformational freedom of both the monomer and the resulting polymer chain, which could lead to subtle variations in the magnitude of the entropy change.

Ceiling Temperature (T_c): The Point of No Return

The ceiling temperature is the critical temperature at which the rate of polymerization equals the rate of depolymerization.[10] Above T_c, the polymerization is no longer thermodynamically favorable (ΔG_p ≥ 0). The ceiling temperature can be calculated using the following equation:

T_c = ΔH_p / (ΔS_p + R ln[M])

where R is the gas constant and [M] is the monomer concentration.

Given that fluorination generally enhances the thermal stability of polymers, it is reasonable to infer that many fluorinated polystyrenes possess high ceiling temperatures. For instance, α-methylstyrene has a low ceiling temperature (around 66 °C) due to steric hindrance, which is a factor to consider for α-substituted fluorinated styrenes.[10]

Thermal Stability: The Hallmark of Fluorinated Polymers

One of the most significant consequences of fluorinating polystyrene is the dramatic enhancement in thermal stability. This is a direct result of the high bond energy of the C-F bond.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for many individual fluorinated polystyrenes are sparse in publicly available literature, general trends indicate that fluorination significantly increases the onset decomposition temperature compared to unsubstituted polystyrene.[2] For example, poly(pentafluorostyrene) exhibits high thermal and chemical resistance.[11] Studies on modified poly(pentafluorostyrene) have shown decomposition temperatures exceeding 332 °C and even up to 399 °C for certain derivatives.[12]

Table 1: Expected TGA Parameters for a Generic Poly(fluorostyrene)

| Parameter | Expected Value | Rationale |

| Onset Decomposition Temp. (T_onset) | > 350 °C | Fluorination is expected to increase thermal stability compared to polystyrene.[2] |

| Temp. of Max. Decomposition Rate (T_max) | > 400 °C | The peak of the derivative TGA curve, indicating the point of most rapid weight loss.[2] |

| Residual Weight at 800 °C | < 5% | Near-complete decomposition is typical for many styrenic polymers.[2] |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (T_g). The incorporation of fluorinated monomer units into the polystyrene structure has been shown to increase the glass transition temperature.[2] For example, the T_g of a copolymer of styrene and 4-FPMI (N-(4-fluorophenyl)maleimide) can reach up to 215 °C.[13]

Solubility and Polymer-Solvent Interactions

The solubility of a polymer is governed by the principle of "like dissolves like," which can be quantified by solubility parameters and the Flory-Huggins interaction parameter (χ).

Solubility of Fluorinated Polystyrenes

Fluoropolymers are known for their poor solubility in many common organic solvents.[14] As the degree of fluorine substitution in polystyrene increases, its solubility in non-polar and moderately polar solvents like chlorobenzene and dichloroethane decreases.[14] Highly fluorinated polystyrenes may only be soluble in more polar, aprotic solvents such as dimethylformamide.[14] This property is crucial for applications where chemical resistance is paramount. However, some fluorinated polymers, like certain fluoroalcohol-substituted polystyrenes, can exhibit enhanced solubility in specific solvent systems, such as aqueous base for hexafluoroalcohol-substituted derivatives.[15]

Flory-Huggins Interaction Parameter (χ)

Experimental Protocols: A Guide to Thermodynamic Characterization

The following protocols provide a framework for the experimental determination of the key thermodynamic properties of fluorinated styrene derivatives.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a fluorinated polystyrene sample.

Methodology:

-

Sample Preparation: Ensure the polymer sample is completely dry and free of residual solvent by drying in a vacuum oven at a temperature below its T_g for at least 24 hours.

-

Instrument Setup:

-

Use a standard thermogravimetric analyzer.

-

Tare a clean TGA pan (platinum or alumina is recommended).

-

Accurately weigh 5-10 mg of the dried polymer sample into the pan.

-

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[17]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Determine the onset decomposition temperature (T_onset), the temperature of maximum rate of weight loss (T_max), and the residual weight at the final temperature.

-

Self-Validation: The protocol's integrity is maintained by ensuring a stable baseline before decomposition begins and by running a blank pan to confirm no instrumental drift. The use of a constant heating rate and a controlled inert atmosphere are critical for reproducibility.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) and other thermal transitions of a fluorinated polystyrene sample.

Methodology:

-

Sample Preparation: As with TGA, ensure the sample is thoroughly dried.

-

Instrument Setup:

-

Use a standard differential scanning calorimeter.

-

Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

First Heating Scan: Equilibrate at a temperature below the expected T_g (e.g., 25 °C). Ramp the temperature to a point well above the T_g (e.g., 200 °C) at a heating rate of 10 °C/min. This scan serves to erase the sample's prior thermal history.[2]

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. The T_g is determined from this second heating scan.[2]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the T_g as the midpoint of the step change in the heat flow curve from the second heating scan.

-

Self-Validation: The heat-cool-heat cycle is a self-validating mechanism. The first scan removes any processing-induced thermal history, ensuring that the T_g measured in the second scan is an intrinsic property of the material. The use of a reference pan corrects for any instrumental artifacts.

Visualizing the Workflow

The logical flow for characterizing the thermal properties of a fluorinated styrene derivative can be visualized as follows:

Caption: Workflow for the synthesis and thermal characterization of fluorinated polystyrenes.

Conclusion: The Path Forward

The fluorination of styrene derivatives offers a powerful strategy for tuning their thermodynamic properties, leading to materials with enhanced performance characteristics. This guide has provided a foundational understanding of the key thermodynamic principles governing these systems, along with practical experimental protocols for their characterization. While the general trends are clear—fluorination enhances thermal stability—a significant opportunity exists for the research community to generate a more comprehensive and quantitative dataset for a wider range of fluorinated styrene homopolymers. Such data will be invaluable for the predictive design of new materials with tailored properties for advanced applications in both materials science and drug development.

References

-

Donchak, V. et al. (2007). Synthesis of fluorinated polystyrene. Chemistry & Chemical Technology, 1(4), 239-242. Link

-

Juspin, T. et al. (2023). Modification of Phosphonated Poly(pentafluorostyrene) toward Ductile Membranes for Electrochemical Applications. Macromolecules. Link

-

Juspin, T. et al. (2025). Towards high-temperature fuel cells using sulfonated-phosphonated poly(pentafluorostyrene). Chemical Communications. Link

-

Juspin, T. et al. (2023). Modification of Phosphonated Poly(pentafluorostyrene) toward Ductile Membranes for Electrochemical Applications. Forschungszentrum Jülich. Link

-

Mederos, F. et al. (n.d.). Dissolution behavior of fluoroalcohol substituted polystyrenes. Willson Research Group. Link

-

Giannetti, E. (2007). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability, 92(6), 1083-1093. Link

-

Bartlett, J. R. et al. (1999). Vapor deposition polymerization of 4-fluorostyrene and pentafluorostyrene. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 17(1), 91-95. Link

-

Chan, K. C. et al. (2020). A facile and robust approach to prepare fluorinated polymer dielectrics for probing the intrinsic transport behavior of organic semiconductors. Materials Advances. Link

-

Kallitsis, J. K. et al. (2001). Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. Request PDF. Link

-

LibreTexts. (2024). 3.1: Thermodynamics of Polymerization. Chemistry LibreTexts. Link

-

Huang, Y. et al. (2011). The relationships among Flory-Huggins specific interaction parameters, maximum amorphous capacity, and solid-state interactions. AAPS PharmSciTech, 12(2), 543-552. Link

-

Wikipedia. (n.d.). Ceiling temperature. Link

-

Joshi, R. M. (1954). Heats of polymerization. A summary of published values and their relation to structure. Journal of Polymer Science, 14(77), 567-575. Link

-

Russell, T. H. et al. (2022). Molecular Modeling Approach to Determine Flory-Huggins Interaction Parameter for Polymer Miscibility Analysis. OSTI.GOV. Link

-

Vasile, C. (2018). Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances. OSTI.GOV. Link

-

Chegg. (2022). Solved 4.3 Result: For the polymerization of styrene, the | Chegg.com. Link

-

Bangs Laboratories, Inc. (n.d.). Common Solvents And Non-Solvents Of Polystyrene. Link

-

Lauschke, T. et al. (2021). Evaluation of poly(styrene-d5) and poly(4-fluorostyrene) as internal standards for microplastics quantification by thermoanalytical methods. ResearchGate. Link

-

Laiz Treceño, M. (2018). Synthesis and characterization of fluorinated polymers. ddd-UAB. Link

-

Benchchem. (n.d.). Application Note: Thermal Properties of Poly(2,4-Difluorostyrene) and Related Fluorinated Polystyrenes. Link

-

Treloar, L. R. G. (1949). Residual entropy of linear polymers. Transactions of the Faraday Society, 45, 279-287. Link

-

Lee, H. et al. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. IntechOpen. Link

-

Zhang, Y. et al. (2025). Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance. Macromolecules. Link

-

Ossila. (n.d.). Poly(pentafluorostyrene) | Optoelectronic Material | 26838-55-1. Link

-

Kim, H. J. et al. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Link

-

Russell, T. H. et al. (2015). Characterization of the Flory-Huggins interaction parameter of polymer thermodynamics. PolyHub.org. Link

-

AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Link

-

EAG Laboratories. (2017). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Link

-

Shimadzu. (2020). Physical Properties Evaluation of Polymer Materials by Temperature-Modulated DSC. Link

-

Polymers in solution. (n.d.). Link

-

LibreTexts. (2024). 3.1: Thermodynamics of Polymerization. Chemistry LibreTexts. Link

-

Benchchem. (n.d.). Thermodynamic properties of poly(4-isopropylstyrene). Link

-

arXiv. (2022). arXiv:2202.01444v1 [cond-mat.soft] 3 Feb 2022. Link

-

Al-Muallem, H. A. et al. (2025). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. Link

-

Roberts, D. E. et al. (1949). Heats of Copolymerization of Butadiene and Styrene from Measurements of Heats of Combustion. Journal of Research of the National Bureau of Standards, 43(3), 251. Link

-

Sawada, H. (2008). Chapter 2. Heat of Polymerization. ResearchGate. Link

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The Investigation of Flory-Huggins Interaction Parameters for Amorphous Solid Dispersion Across the Entire Temperature and Composition Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ceiling temperature - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 14. scispace.com [scispace.com]

- 15. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 16. osti.gov [osti.gov]

- 17. juser.fz-juelich.de [juser.fz-juelich.de]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethoxy)styrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-5-(trifluoromethoxy)styrene in various organic solvents. Given the absence of readily available public data on its solubility, this document focuses on equipping researchers with the necessary knowledge and a detailed experimental protocol to generate this critical data in-house. A robust, step-by-step gravimetric method is presented, accompanied by a discussion of the underlying scientific principles, safety precautions, and data interpretation. This guide is intended to be a practical resource for scientists working with this compound in synthesis, formulation, and materials science, enabling them to make informed decisions about solvent selection and process optimization.

Introduction: The Significance of 3-Chloro-5-(trifluoromethoxy)styrene and its Solubility

3-Chloro-5-(trifluoromethoxy)styrene is a halogenated aromatic compound with a reactive vinyl group, making it a valuable building block in organic synthesis and polymer chemistry.[1] The presence of both chloro and trifluoromethoxy substituents on the styrene backbone imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting materials.[1] The trifluoromethoxy group, in particular, is often incorporated into pharmaceutical and agrochemical candidates to enhance properties such as metabolic stability and lipophilicity.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Solubility data is crucial for:

-

Reaction solvent selection: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification processes: Techniques like crystallization and chromatography rely heavily on differential solubility.

-

Formulation development: In drug development and materials science, creating stable and homogeneous solutions or dispersions is often a primary objective.

-

Predictive modeling: Experimental solubility data can be used to develop and validate computational models for predicting the solubility of related compounds.

This guide will provide a detailed methodology for determining the solubility of 3-Chloro-5-(trifluoromethoxy)styrene, empowering researchers to generate the precise data needed for their specific applications.

Physicochemical Properties and Safety Considerations

Before handling 3-Chloro-5-(trifluoromethoxy)styrene, it is essential to be aware of its known properties and the necessary safety precautions.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | [1] |

| Molecular Weight | 222.59 g/mol | [1] |

| IUPAC Name | 1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene | [1] |

| Appearance | Not explicitly stated, but related compounds are often liquids. |

Safety and Handling:

-

Hazards: While specific data for this compound is limited, related styrene and trifluoromethyl-containing compounds are often classified as flammable liquids and may cause skin, eye, and respiratory irritation.[2][3] It is prudent to treat 3-Chloro-5-(trifluoromethoxy)styrene with similar caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC or neoprene), safety goggles or a face shield, and a lab coat.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]

-

Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[5] Do not eat, drink, or smoke when handling this chemical.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[6]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS) for the specific product you are using.

Theoretical Framework: Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

The solubility of a solid in a liquid is an equilibrium process. When a solid solute is added to a solvent, molecules or ions leave the surface of the solid and become solvated. At the same time, dissolved solute particles can re-deposit onto the solid. When the rate of dissolution equals the rate of deposition, the solution is saturated, and the concentration of the dissolved solute is its solubility.

Several factors influence solubility, including:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[8]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Solvent and Solute Properties: The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent particles play a critical role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: The Gravimetric Method

The gravimetric method is a highly accurate and reliable technique for determining the solubility of a solid in a liquid.[9][10][11][12][13] It involves preparing a saturated solution, taking a known mass or volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Required Apparatus and Materials

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Conical flasks or vials with secure caps

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Pipettes and/or syringes

-

3-Chloro-5-(trifluoromethoxy)styrene (solute)

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, etc.)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

To a series of conical flasks, add a measured amount of the chosen organic solvent (e.g., 10 mL).

-

Add an excess of 3-Chloro-5-(trifluoromethoxy)styrene to each flask to ensure that a saturated solution is formed. A visible amount of undissolved solid should remain.

-

Securely cap the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.[14]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette or syringe. It is crucial to avoid transferring any solid particles.

-

To ensure the removal of any suspended microparticles, filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered saturated solution in a well-ventilated area (ideally a fume hood) to allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the boiling point of the solute can accelerate this process.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven (e.g., at 50-60 °C) for a period to ensure all residual solvent is removed.

-

Transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish with the dry solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is obtained, indicating that all the solvent has been removed.[9]

-

Data Calculation and Expression

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Weight of the evaporating dish: W₁

-

Weight of the evaporating dish + dry solute: W₂

-

Volume of the filtered saturated solution: V (in mL)

Calculation:

-

Weight of the solute: W_solute = W₂ - W₁

-

Solubility ( g/100 mL): Solubility = (W_solute / V) * 100

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at different temperatures.

Example Data Table:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| n-Hexane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Interpretation:

The results from this table will provide a quantitative measure of the affinity of 3-Chloro-5-(trifluoromethoxy)styrene for each solvent. This data can be used to create a "solvent spectrum" of solubility, which can guide decisions in various applications. For instance, a solvent with high solubility would be ideal for a reaction medium, while a pair of solvents with significantly different solubilities for the compound could be used for crystallization.

Conclusion

This technical guide has outlined the importance of solubility data for 3-Chloro-5-(trifluoromethoxy)styrene and provided a detailed, practical protocol for its experimental determination using the gravimetric method. By following the steps outlined, researchers can generate accurate and reliable solubility data, which is essential for the effective use of this compound in research and development. Adherence to the safety guidelines is paramount throughout the experimental process. The ability to generate this fundamental physicochemical data will undoubtedly facilitate innovation and progress in the fields of organic synthesis, polymer chemistry, and drug discovery.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Apollo Scientific. (2023, June 9). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.

- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets.

- Benchchem. (n.d.). 3-Chloro-5-(trifluoromethoxy)styrene.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)styrene.

- ChemicalBook. (2025, July 16). 3-(TRIFLUOROMETHYL)STYRENE.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)pyridine.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethyl)styrene.

- MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.

- LibreTexts. (2021, August 15). 8: Gravimetric Methods.

- BASF. (2025, December 23). Safety data sheet - STYRENE STABILIZED.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment).

- Tokyo Chemical Industry. (n.d.). 3-(Trifluoromethyl)styrene.

- EBSCO. (n.d.). Gravimetric analysis.

- National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.

Sources

- 1. 3-Chloro-5-(trifluoromethoxy)styrene|C9H6ClF3O [benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)styrene | C10H6F6 | CID 2773242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. download.basf.com [download.basf.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.ws [chem.ws]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. msesupplies.com [msesupplies.com]

- 11. asdlib.org [asdlib.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gravimetric analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

3-Chloro-5-(trifluoromethoxy)styrene as a building block in organic synthesis

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)styrene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Building Block for Modern Synthesis

3-Chloro-5-(trifluoromethoxy)styrene is a strategically designed chemical intermediate that has garnered significant interest in the fields of organic chemistry, materials science, and medicinal chemistry.[1] Its structure, featuring a styrene backbone substituted with both a chloro and a trifluoromethoxy group, offers a unique combination of reactive sites. This trifunctionality—comprising a reactive vinyl group, a halogen handle for cross-coupling, and a bio-inert trifluoromethoxy moiety—makes it a versatile and valuable building block for constructing complex molecular architectures.[1]

The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy. In drug discovery, this functional group is often employed to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The chloro substituent provides a reliable site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1] Finally, the vinyl group is amenable to a wide range of transformations, including polymerization and electrophilic additions.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-Chloro-5-(trifluoromethoxy)styrene, with a focus on its practical utility in the laboratory.

Physicochemical Properties

A clear understanding of a reagent's physical properties is foundational to its effective use in synthesis. The key properties of 3-Chloro-5-(trifluoromethoxy)styrene are summarized below.

| Property | Value |

| IUPAC Name | 1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene[1] |

| Molecular Formula | C₉H₆ClF₃O[1] |

| Molecular Weight | 222.59 g/mol [1] |

| Canonical SMILES | C=CC1=CC(=CC(=C1)Cl)OC(F)(F)F[1] |

| InChI Key | JEUJJQLFIVTWNS-UHFFFAOYSA-N[1] |

Synthetic Strategies for 3-Chloro-5-(trifluoromethoxy)styrene

The preparation of this styrene derivative relies on the efficient construction of a functionalized aromatic core, onto which the vinyl group is installed. Several classical and modern organic chemistry reactions can be employed for this purpose.

Grignard Reagent Condensation and Dehydration

A robust and classical two-step approach involves the use of a Grignard reagent. This method is advantageous due to the ready availability of the starting materials and the reliability of the transformations.[1]

-

Step 1: Nucleophilic Addition. The synthesis begins with 3-chloro-5-(trifluoromethoxy)benzaldehyde. This precursor is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group adds to the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanol, after an aqueous workup.[1]

-

Step 2: Acid-Catalyzed Dehydration. The resulting alcohol is then subjected to an acid-catalyzed dehydration. Heating the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) facilitates the elimination of a water molecule, leading to the formation of the desired vinyl group and yielding the final product.[1]

Caption: Grignard addition followed by dehydration pathway.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction offers a powerful alternative for installing the vinyl group, particularly when starting from an aryl halide.[3] This palladium-catalyzed cross-coupling reaction joins the aryl halide with an alkene. For this specific synthesis, a precursor such as 1-bromo-3-chloro-5-(trifluoromethoxy)benzene would be coupled with a vinylating agent like ethylene gas or a vinylboronic acid derivative under palladium catalysis.[1]

Reactivity and Key Applications in Synthesis

The utility of 3-Chloro-5-(trifluoromethoxy)styrene as a building block stems from the distinct reactivity of its functional groups.

Reactions at the Vinyl Group

The vinyl group is a site of high electron density, making it susceptible to electrophilic attack. However, the reactivity is tempered by the electron-withdrawing nature of the chloro and trifluoromethoxy substituents on the aromatic ring.[1] These groups deactivate the double bond compared to unsubstituted styrene, generally resulting in slower reaction rates.[1] A typical reaction is halogenation , where the addition of bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate to form a vicinal dihalide.[1]

Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

The chloro substituent on the aromatic ring is a key handle for building molecular complexity via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often necessitating the use of more active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands.[4]

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] The reaction couples an organoboron reagent (like a boronic acid or boronate ester) with an organohalide. For 3-Chloro-5-(trifluoromethoxy)styrene, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the chlorine-bearing carbon.

The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds across the C-Cl bond of the styrene derivative, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

The following is a generalized protocol based on established methods for challenging aryl chlorides, which serves as a robust starting point for optimization.[4]

-

Setup: In an oven-dried reaction vial inside a glovebox, combine 3-Chloro-5-(trifluoromethoxy)styrene (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and a bulky phosphine ligand like XPhos (3 mol%).

-

Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) to the vial. Seal the vial and remove it from the glovebox.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene.[3][6] While the styrene derivative already possesses a vinyl group, the aryl chloride can react with other alkenes to generate more complex structures, such as stilbenes or cinnamate derivatives. The mechanism shares similarities with the Suzuki coupling, but instead of transmetalation, the key step is migratory insertion of the new alkene into the Aryl-Pd bond, followed by β-hydride elimination to form the product and a palladium-hydride species, which is then neutralized by a base to regenerate the Pd(0) catalyst.[7]

Case Study in Drug Discovery: Synthesis of Mavacamten

A compelling application of 3-Chloro-5-(trifluoromethoxy)styrene is its role as a key intermediate in the synthesis of Mavacamten (brand name Camzyos™). Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[8][9] It is approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM), a genetic heart condition characterized by excessive contraction of the heart muscle.[10][11] Mavacamten works by reducing the formation of myosin-actin cross-bridges, thereby decreasing cardiac muscle hypercontractility.[8][12]

While detailed, step-by-step synthetic routes from specific patents show various approaches, the core structure of Mavacamten features a substituted pyrimidine ring linked to a chiral phenylethylamine moiety. The 3-Chloro-5-(trifluoromethoxy)phenyl group is a critical component of related cardiovascular drug candidates and illustrates the importance of this substitution pattern. The styrene derivative serves as a versatile precursor to introduce this specific phenyl moiety into the target molecule. For instance, the vinyl group can be oxidatively cleaved to an aldehyde, which can then participate in condensation reactions to build the heterocyclic core of molecules structurally related to Mavacamten.

Caption: Role of the styrene as a precursor to complex drug molecules.

Conclusion

3-Chloro-5-(trifluoromethoxy)styrene is a powerful and versatile building block in modern organic synthesis. Its three distinct functional handles—the polymerizable and modifiable vinyl group, the cross-coupling-ready chloro group, and the pharmaceutically advantageous trifluoromethoxy group—provide chemists with multiple avenues for molecular elaboration. Its demonstrated utility in constructing complex and biologically active molecules, such as the cardiac drug Mavacamten, underscores its importance. A thorough understanding of its reactivity and the availability of robust protocols for its transformation enable researchers and drug development professionals to leverage this unique reagent to accelerate the discovery of novel chemical entities.

References

-

Mavacamten | New Drug Approvals. (URL: [Link])

-

Synthesis of Mavacamten | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. (URL: [Link])

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Heck Reactions with Aryl Chlorides - Diva-Portal.org. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

-

Mavacamten in Hypertrophic Cardiomyopathy: Unraveling Therapeutic Potential and Clinical Implications. (URL: [Link])

Sources

- 1. 3-Chloro-5-(trifluoromethoxy)styrene|C9H6ClF3O [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. diva-portal.org [diva-portal.org]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

Advanced Protocols for the Controlled Radical Polymerization of 3-Chloro-5-(trifluoromethoxy)styrene via RAFT

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of advanced fluoropolymers is critical for applications requiring high metabolic stability, extreme lipophilicity, and low surface energy. 3-Chloro-5-(trifluoromethoxy)styrene is a highly specialized building block featuring a styrene backbone substituted with both chloro and trifluoromethoxy (-OCF 3 ) functional groups[1]. While the -OCF 3 group imparts unique conformational flexibility and enhanced bioavailability compared to rigid -CF 3 groups, the electron-withdrawing nature of both meta-substituents significantly deactivates the vinyl double bond[1].

Attempting to polymerize this monomer via conventional free-radical polymerization typically results in broad molecular weight distributions (dispersity, Đ > 2.0), poor end-group fidelity, and unpredictable kinetics[2]. To achieve precise microstructural control, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice[3].

Causality in Reagent Selection

-

Chain Transfer Agent (CTA): We select 2-cyanoprop-2-yl dithiobenzoate (CPDB). Dithiobenzoates possess exceptionally high chain transfer constants (C x ), which are required to rapidly establish the main RAFT equilibrium for "More Activated Monomers" (MAMs) like styrenic derivatives[4].

-

Initiator: Azobisisobutyronitrile (AIBN) is chosen for its predictable decomposition half-life (~10 hours at 65°C). We operate at 70°C to ensure a steady, low concentration of primary radicals, minimizing bimolecular termination events[4].

-

Solvent: 1,4-Dioxane is utilized because it readily solubilizes both the highly fluorinated monomer and the growing polymer chain, preventing premature precipitation that would artificially broaden the molecular weight distribution[3].

Physicochemical Properties & Quantitative Data

Understanding the monomer's properties is essential for accurate stoichiometric calculations and predicting polymer thermal behavior. The bulky, polar substituents restrict the segmental motion of the polymer backbone, leading to a significantly higher glass transition temperature (T g ) compared to unsubstituted polystyrene[1].

Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)styrene

| Property | Value | Significance for Polymerization |

| CAS Number | 1823877-15-1[5] | Ensures correct reagent sourcing. |

| Molecular Formula | C 9 H 6 ClF 3 O | Used for precise molar mass calculations. |

| Molecular Weight | 222.59 g/mol [1] | Dictates mass-to-mole conversions. |

| Electronic Nature | Highly Electron-Deficient | Requires highly active dithiobenzoate CTAs. |

| Steric Hindrance | Moderate (meta-substituted) | Slows propagation rate ( kp ) vs. styrene. |

Table 2: Reagent Stoichiometry for Target Degree of Polymerization (DP) = 100

| Reagent | Role | Molar Ratio | Amount (mmol) | Mass/Volume |

| 3-Chloro-5-(trifluoromethoxy)styrene | Monomer | 100 | 10.0 | 2.226 g |

| CPDB | RAFT CTA | 1 | 0.10 | 22.1 mg |

| AIBN | Initiator | 0.1 | 0.01 | 1.64 mg |

| 1,4-Dioxane | Solvent | N/A | N/A | 2.50 mL |

Mechanistic and Workflow Visualizations

Figure 1: Mechanistic pathway of RAFT polymerization highlighting the main equilibrium.

Figure 2: Step-by-step experimental workflow for the controlled polymerization of fluorinated styrenes.

Self-Validating Experimental Protocols

Protocol A: RAFT Homopolymerization

This protocol is designed with built-in validation checkpoints to ensure the "living" nature of the polymerization is maintained.

Step 1: Reagent Purification

-

Action: Pass 3-Chloro-5-(trifluoromethoxy)styrene through a basic alumina plug immediately prior to use.

-

Causality: Commercial monomers contain phenolic inhibitors (e.g., MEHQ or TBC) to prevent auto-polymerization during storage. If not removed, these inhibitors will scavenge the primary radicals generated by AIBN, causing unpredictable induction periods and altering the target stoichiometric ratio[4].

Step 2: Reaction Assembly

-

Action: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve 2.226 g of purified monomer, 22.1 mg of CPDB, and 1.64 mg of AIBN in 2.50 mL of anhydrous 1,4-dioxane. Seal the tube with a rubber septum.

Step 3: Deoxygenation (Critical Step)

-

Action: Perform three consecutive Freeze-Pump-Thaw (FPT) cycles.

-

Submerge the tube in liquid nitrogen until the mixture is completely frozen.

-

Open the stopcock to a high vacuum line for 5 minutes to evacuate the headspace.

-

Close the stopcock and thaw the mixture in a room-temperature water bath to release dissolved gases.

-

Repeat twice more, backfilling with ultra-high purity Argon on the final thaw.

-

-

Causality: Molecular oxygen is a potent diradical. Even trace amounts will rapidly couple with propagating carbon-centered radicals to form unreactive peroxy radicals, permanently terminating the chain and destroying the RAFT equilibrium[2].

Step 4: Polymerization & Kinetic Sampling

-

Action: Immerse the Schlenk tube in a pre-heated oil bath at 70°C. Stir at 400 rpm for 24 hours.

-

Validation Checkpoint: At t = 4h, 8h, and 24h, withdraw a 50 µL aliquot using an argon-purged syringe. Dilute in CDCl 3 and analyze via 1 H-NMR. Calculate conversion by comparing the integration of the shrinking vinyl protons (δ 5.3–6.8 ppm) against the static aromatic protons. A linear plot of ln([M]0/[M]t) versus time validates that the radical concentration remains constant and the polymerization is strictly controlled (pseudo-first-order kinetics).

Step 5: Termination & Purification

-

Action: Quench the reaction by exposing the solution to air and cooling the tube in an ice bath. Dilute the mixture with 2 mL of THF, then precipitate dropwise into 50 mL of vigorously stirred, ice-cold methanol.

-

Action: Recover the resulting pinkish polymer (the color confirms the retention of the dithiobenzoate end-group) via vacuum filtration. Dry under a vacuum at 40°C for 24 hours.

Protocol B: Block Copolymerization (Chain Extension)

To prove the end-group fidelity of the synthesized poly(3-chloro-5-(trifluoromethoxy)styrene) (Macro-CTA), it can be chain-extended with a secondary monomer like Styrene.

-

Action: Combine the Macro-CTA, Styrene, and AIBN in a molar ratio of 1 : 200 : 0.2 in 1,4-dioxane.

-

Action: Repeat the FPT deoxygenation and heat to 70°C for 18 hours.

-

Validation Checkpoint: Analyze the product via Size Exclusion Chromatography (SEC). A clean shift of the molecular weight trace to a higher retention volume without a low-molecular-weight tail confirms successful block copolymerization and >95% livingness of the Macro-CTA[3].

Expected Outcomes & Troubleshooting

Table 3: Expected Kinetic and Macromolecular Data

| Parameter | Expected Value | Analytical Method |

| Monomer Conversion (24h) | 65% – 75% | 1 H-NMR (CDCl 3 ) |

| Theoretical Mn | ~15,000 g/mol | Calculated via Conversion |

| Experimental Mn | 14,500 – 16,000 g/mol | SEC/GPC (THF, PS Standards) |

| Dispersity (Đ) | 1.10 – 1.25 | SEC/GPC |

Troubleshooting High Dispersity (Đ > 1.3): If the SEC trace shows a broad distribution or a high-molecular-weight shoulder, it indicates bimolecular termination (radical-radical coupling).

-

Causality: This is typically caused by an excessively high initiator concentration or poor deoxygenation.

-

Correction: Reduce the AIBN ratio from 0.1 to 0.05 equivalents relative to the CTA, and ensure the vacuum line achieves < 0.1 mbar during the FPT cycles.

Sources

- 1. 3-Chloro-5-(trifluoromethoxy)styrene|C9H6ClF3O [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1823877-15-1 | 2907-7-03 | MDL MFCD27975477 | 3-Chloro-5-(trifluoromethoxy)styrene | SynQuest Laboratories [synquestlabs.com]

Application Note: Mizoroki-Heck Cross-Coupling Strategies for 3-Chloro-5-(trifluoromethoxy)styrene

Introduction & Scientific Context

In modern drug discovery and agrochemical development, the incorporation of fluorinated motifs is a proven strategy for enhancing metabolic stability, lipophilicity, and target binding affinity. 3-Chloro-5-(trifluoromethoxy)styrene (CAS: 1823877-15-1) is a highly specialized building block that features a styrene backbone substituted with both chloro and trifluoromethoxy (-OCF₃) functional groups[1][2].

The reactive vinyl group of this compound makes it an excellent candidate for Mizoroki-Heck cross-coupling reactions, enabling the rapid synthesis of complex (E)-stilbene derivatives[1]. However, the strong electron-withdrawing nature of the -Cl and -OCF₃ substituents fundamentally alters the electronic landscape of the alkene, necessitating highly optimized catalytic systems to achieve high turnover and prevent side reactions[1][3].

Mechanistic Causality & Experimental Design

To successfully couple 3-chloro-5-(trifluoromethoxy)styrene, researchers must account for the specific electronic and steric demands of the deactivated vinyl group[1].

-

Migratory Insertion Dynamics: The -OCF₃ and -Cl groups withdraw electron density from the double bond via inductive effects, making the alkene less nucleophilic[1]. Consequently, the migratory insertion of the arylpalladium(II) halide intermediate into the double bond is kinetically slower than with unsubstituted styrenes[3]. To overcome this barrier, higher reaction temperatures (90–110 °C) and highly active, electron-rich phosphine ligands are required to drive the insertion step.

-

Chemoselectivity and C-Cl Bond Preservation: The substrate itself contains an aryl chloride bond. To prevent competitive oxidative addition of the palladium catalyst into the substrate's C-Cl bond (which would lead to polymerization or unwanted cross-coupling), the coupling partner must be an aryl iodide or an activated aryl bromide[3]. This allows the use of milder Pd catalysts (e.g., Pd(OAc)₂) that selectively activate the Ar-I/Ar-Br bond over the Ar-Cl bond[4].

-

Self-Validating Kinetics: Because electron-deficient styrenes are less prone to spontaneous thermal polymerization than electron-rich styrenes, the reaction can be monitored cleanly via LC-MS or GC-FID using an internal standard (e.g., dodecane), ensuring that conversion metrics are highly reliable and self-validating.

Caption: Catalytic cycle of the Heck reaction highlighting key mechanistic steps.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters based on the electrophilic coupling partner. These conditions have been engineered to maximize the yield of the thermodynamically favored (E)-isomer while suppressing homo-coupling and dehalogenation.

| Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Expected Yield | E:Z Ratio |

| Aryl Iodides | 5 mol% Pd(OAc)₂ / 10 mol% P(o-tolyl)₃ | Et₃N (2.0 eq) / DMF | 90 °C / 12 h | 85–92% | >95:5 |

| Aryl Bromides | 2.5 mol% Pd₂(dba)₃ / 10 mol% XPhos | K₂CO₃ (2.5 eq) / PhMe:H₂O (5:1) | 110 °C / 18 h | 78–85% | >90:10 |

| Aryl Diazonium Salts | 2 mol% Pd(OAc)₂ (Ligand-free) | CaCO₃ (2.0 eq) / MeOH | 50 °C / 4 h | 70–80% | >95:5 |

Experimental Protocols

Protocol A: Chemoselective Coupling with Aryl Iodides (Standard Conditions)

This protocol utilizes a classic Pd(OAc)₂/P(o-tolyl)₃ system. The steric bulk of P(o-tolyl)₃ prevents the formation of unreactive bis-phosphine palladium complexes, ensuring a high concentration of the active mono-phosphine Pd(0) species necessary for the oxidative addition of aryl iodides.

Reagents & Materials:

-

3-Chloro-5-(trifluoromethoxy)styrene (1.2 equiv)

-

Aryl Iodide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Tri-o-tolylphosphine (P(o-tolyl)₃, 10 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

-

Dodecane (0.1 equiv, internal standard)

Step-by-Step Methodology (Self-Validating System):

-

Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tolyl)₃ (30.4 mg, 0.10 mmol).

-

Inert Atmosphere: Seal the tube with a septum and purge with Argon for 5 minutes (3 vacuum/argon cycles). Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

-

Liquid Addition: Syringe in anhydrous DMF (5.0 mL), Et₃N (0.28 mL, 2.0 mmol), dodecane (22.7 µL, 0.1 mmol), and 3-Chloro-5-(trifluoromethoxy)styrene (267 mg, 1.2 mmol).

-

Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

-

In-Process QC: At 2 hours and 12 hours, withdraw a 10 µL aliquot, dilute with 1 mL EtOAc, filter through a short Celite plug, and analyze via GC-FID. Validation: Compare the product peak area against the dodecane internal standard to quantify conversion without relying on isolation.

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 20 mL) to remove DMF and triethylammonium salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the (E)-stilbene derivative.

Caption: Workflow for the Mizoroki-Heck cross-coupling of 3-chloro-5-(trifluoromethoxy)styrene.

Protocol B: High-Turnover Coupling with Aryl Bromides (Advanced Conditions)

Aryl bromides possess a stronger C-X bond than aryl iodides. To facilitate oxidative addition without activating the styrene's C-Cl bond, a highly electron-rich dialkylbiaryl phosphine ligand (XPhos) is utilized. The biphasic Toluene/H₂O system dissolves the inorganic base (K₂CO₃), which drives the β-hydride elimination and base-regeneration step more efficiently than organic amines.

Step-by-Step Methodology:

-

Charge a reaction vial with Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), XPhos (47.7 mg, 0.10 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Purge the vial with Argon for 5 minutes.

-

Add degassed Toluene (4.0 mL) and degassed H₂O (0.8 mL), followed by 3-Chloro-5-(trifluoromethoxy)styrene (267 mg, 1.2 mmol). Causality: The addition of water creates a biphasic system that continuously supplies dissolved carbonate ions to the organic phase, rapidly neutralizing the H-Pd-Br intermediate to regenerate the Pd(0) catalyst.

-

Seal the vial and heat at 110 °C under vigorous stirring (1000 rpm) for 18 hours.

-

Perform In-Process QC via LC-MS. Once the aryl bromide is consumed, cool the reaction, separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), dry, and purify via chromatography.

References

- 3-Chloro-5-(trifluoromethoxy)styrene | C9H6ClF3O - Benchchem, Benchchem,

- CAS 1823877-15-1 | 2907-7-03 | 3-Chloro-5-(trifluoromethoxy)styrene, Synquest Labs,

- Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction, Organic Letters - ACS Public

- Palladium/Copper Bimetallic Catalyzed Decarboxylative C-C Bond Form

Sources

Using 3-Chloro-5-(trifluoromethoxy)styrene in medicinal chemistry bioisosteres

Advanced Application Note: 3-Chloro-5-(trifluoromethoxy)styrene as a Bioisosteric Building Block in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a highly privileged substituent, offering a unique combination of high lipophilicity, strong electron-withdrawing capacity, and exceptional metabolic stability[1]. 3-Chloro-5-(trifluoromethoxy)styrene (C₉H₆ClF₃O) represents a highly versatile, multi-functional building block for medicinal chemists[2]. It combines the bioisosteric potential of the –OCF₃ group, the halogen-bonding and cross-coupling capabilities of a meta-chloro substituent, and the reactive handle of a vinyl group[2]. This application note provides a comprehensive guide to utilizing this compound in the rational design of bioisosteres, complete with physicochemical profiling and validated synthetic protocols.

Physicochemical Profiling and Bioisosteric Rationale

To effectively utilize 3-Chloro-5-(trifluoromethoxy)styrene, researchers must understand the causality behind its structural features and how they translate to pharmacokinetic advantages.

The Orthogonal Conformation of the –OCF₃ Group: Unlike the methoxy (–OCH₃) group, which typically adopts a coplanar conformation with the aromatic ring to maximize resonance donation, the –OCF₃ group prefers an orthogonal conformation[3]. The highly electronegative fluorine atoms draw electron density away from the oxygen, minimizing its +R resonance effect and favoring an sp³-like hybridization. This orthogonal projection behaves sterically like an alkyl moiety, allowing it to occupy distinct lipophilic pockets in target proteins and fine-tune target binding affinity[3].

Electronic Effects and Metabolic Stability: The –OCF₃ group is a powerful inductive electron-withdrawing group (positive Hammett σI)[4]. When combined with the meta-chloro substituent, the electron density of the aromatic ring is significantly depleted. This electron deficiency enhances the metabolic stability of the arene against cytochrome P450-mediated oxidative degradation, a common liability in electron-rich aromatic systems[1].

Quantitative Comparison: To justify bioisosteric replacements (e.g., replacing –CF₃ or –Cl with –OCF₃), we compare their fundamental parameters. The –OCF₃ group is significantly more lipophilic than the –CF₃ group and occupies a larger steric volume, making it an excellent candidate for optimizing membrane permeability[1][4][5].

Table 1: Physicochemical Parameters of Common Aromatic Substituents

| Substituent | Hansch Lipophilicity (π) | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Steric Volume (ų) |

| –CH₃ | 0.56 | -0.07 | -0.17 | 16.8 |

| –Cl | 0.71 | 0.37 | 0.23 | 12.0 |

| –CF₃ | 0.88 | 0.43 | 0.54 | 21.3 |

| –OCH₃ | -0.02 | 0.12 | -0.27 | 23.5 |

| –OCF₃ | 1.04 | 0.38 | 0.35 | 29.4 |

(Data synthesized from foundational medicinal chemistry parameters[1][4])

Caption: Logical mapping of structural features to pharmacokinetic outcomes.

Strategic Applications in Drug Design

The styrene moiety of 3-Chloro-5-(trifluoromethoxy)styrene serves as a versatile anchor for appending pharmacophores.

-

Bioisosteric Amine Synthesis: The vinyl group can be converted into an aminoethyl chain via epoxidation/ring-opening sequences. This generates phenethylamine derivatives where the 3-chloro-5-(trifluoromethoxy)phenyl ring acts as a bulky, lipophilic bioisostere for traditional halogenated or trifluoromethylated arenes[5].

-

Bypassing Unstable Reagents: While recent advances in photoredox catalysis allow for direct trifluoromethoxylation, starting with a pre-installed –OCF₃ group on a styrene building block bypasses the need for highly unstable trifluoromethoxide radical (·OCF₃) reagents, ensuring higher yields and straightforward SAR exploration[6].

Experimental Protocols: Synthesis of a Bioisosteric Phenethylamine Scaffold

To demonstrate the utility of 3-Chloro-5-(trifluoromethoxy)styrene, we detail a self-validating, two-step protocol to convert the vinyl group into a 2-amino alcohol scaffold—a common motif in beta-blockers and CNS-active agents.

Caption: Workflow for converting the styrene building block into a bioisosteric amine scaffold.

Protocol 1: Epoxidation of 3-Chloro-5-(trifluoromethoxy)styrene

-

Causality: The electron-withdrawing nature of the –Cl and –OCF₃ groups deactivates the vinyl double bond toward electrophilic addition compared to unsubstituted styrene[2]. Therefore, a slight excess of a strong oxidant (m-CPBA) and extended reaction times are required to drive the reaction to completion.

-

Materials: 3-Chloro-5-(trifluoromethoxy)styrene (1.0 eq, 10 mmol), meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 eq, 15 mmol), Anhydrous Dichloromethane (DCM, 0.2 M), Saturated aqueous NaHCO₃ and Na₂S₂O₃.

Step-by-Step Methodology:

-

Initiation: Dissolve 3-Chloro-5-(trifluoromethoxy)styrene in anhydrous DCM (50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Oxidant Addition: Add m-CPBA portion-wise over 15 minutes. Self-Validation: The slow addition prevents thermal runaway, which could lead to oxidative cleavage of the double bond rather than epoxidation.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The deactivated nature of the alkene necessitates this extended timeframe[2].

-

Quenching: Once the starting material is consumed, quench the reaction with equal volumes of sat. aq. NaHCO₃ and Na₂S₂O₃ (25 mL each) to neutralize the acid and destroy unreacted peroxide.

-

Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield 2-(3-chloro-5-(trifluoromethoxy)phenyl)oxirane.

Protocol 2: Regioselective Ring-Opening with Amines

-

Causality: Epoxide ring-opening under neutral/basic thermal conditions typically occurs at the less sterically hindered terminal carbon via an Sₙ2 mechanism, yielding the secondary alcohol.

-

Materials: 2-(3-chloro-5-(trifluoromethoxy)phenyl)oxirane (1.0 eq, 5 mmol), Primary Amine (e.g., Isopropylamine) (3.0 eq, 15 mmol), Absolute Ethanol (0.5 M).

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the epoxide in absolute ethanol (10 mL) in a sealed tube or pressure vial.

-

Amine Addition: Add the primary amine. Seal the vessel tightly to prevent the loss of volatile amines during heating.

-

Heating: Heat the mixture to 80 °C for 8 hours. Self-Validation: Monitor via LC-MS. The mass shift should correspond to the exact addition of the amine (+ MW of amine).

-

Workup: Cool to room temperature, remove the solvent and excess amine in vacuo.

-

Validation (NMR): Analyze the crude product via ¹H NMR. The emergence of a multiplet around 4.5–4.8 ppm confirms the presence of the benzylic CH-OH proton, validating the regioselectivity of the nucleophilic attack.

Conclusion

3-Chloro-5-(trifluoromethoxy)styrene is a highly privileged building block. By leveraging the orthogonal conformation and lipophilicity of the –OCF₃ group[3], alongside the synthetic versatility of the vinyl and chloro handles, medicinal chemists can efficiently explore novel chemical space and overcome developability bottlenecks such as metabolic liability and poor target affinity.

References

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: MDPI | URL

- Title: 3-Chloro-5-(trifluoromethoxy)

- Title: The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides | Source: Benchchem | URL

- Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: PMC | URL

- Title: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 | Source: PMC | URL

- Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis | Source: PMC | URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of 3-Chloro-5-(trifluoromethoxy)styrene via alkene metathesis

Application Note: Catalytic Cross-Metathesis of 3-Chloro-5-(trifluoromethoxy)styrene

Executive Summary

The functionalization of styrenyl building blocks is a cornerstone of modern medicinal chemistry. Specifically, 3-chloro-5-(trifluoromethoxy)styrene is a highly prized intermediate; the trifluoromethoxy (–OCF₃) group imparts exceptional metabolic stability and lipophilicity to drug candidates, while the chloro substituent provides an orthogonal handle for downstream cross-coupling[1]. However, the strong electron-withdrawing nature of these meta-substituents deactivates the vinyl group, making standard functionalization challenging[1]. This application note details a highly efficient, self-validating protocol for the cross-metathesis (CM) of this electron-deficient styrene using the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst.

Mechanistic Causality & Substrate Profiling

To achieve high yields in alkene metathesis, one must understand the electronic and steric profile of the substrates. According to the Chatterjee-Grubbs empirical model for cross-metathesis, olefins are categorized by their relative ability to homodimerize[2].

Due to the inductive electron withdrawal from the –Cl and –OCF₃ groups, 3-chloro-5-(trifluoromethoxy)styrene acts as a Type II / Type III olefin [2]. This means it undergoes homodimerization very slowly (or not at all) and is relatively stable against secondary metathesis.

-

The Causality of Coupling: To drive the reaction to completion, this deactivated styrene must be reacted with a Type I olefin (e.g., a terminal aliphatic alkene like 1-hexene) or an activated Type II olefin (e.g., methyl acrylate). The Type I olefin rapidly forms an active ruthenium alkylidene intermediate, which then undergoes a favorable cross-coupling with the electron-deficient styrene, releasing ethylene gas as the thermodynamic driving force[2].

Catalyst Selection Rationale

While 1st and 2nd Generation Grubbs catalysts are standard for many CM reactions, they often stall with electron-deficient styrenes due to rapid catalyst decomposition before the sluggish substrate can fully react. We mandate the use of the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst. The bidentate isopropoxybenzylidene ligand in HG-II provides superior air/moisture stability and allows for continuous, controlled release of the highly active 14-electron ruthenium species, ensuring high turnover numbers (TON) even with deactivated substrates[3].

Workflow Visualization

Experimental workflow for the cross-metathesis of electron-deficient styrenes.

Self-Validating Experimental Protocol

This protocol describes the cross-metathesis of 3-chloro-5-(trifluoromethoxy)styrene with a generic Type I terminal olefin (e.g., 1-hexene).

Step 1: System Preparation & Degassing

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-5-(trifluoromethoxy)styrene (1.0 equiv, 0.5 mmol) and the terminal olefin coupling partner (2.0 equiv, 1.0 mmol).

-

Add anhydrous Dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.

-

Causality Check: Sparge the solution with Argon for 15 minutes. Why? Ruthenium carbenes are highly susceptible to bimolecular decomposition and oxidation. Removing dissolved oxygen prevents the formation of inactive "ruthenium black" nanoparticles, preserving catalyst life.

Step 2: Catalysis & Reaction 4. Under a positive flow of Argon, quickly add the Hoveyda-Grubbs II catalyst (5 mol%, 0.025 mmol). The solution will turn a characteristic deep green/brown. 5. Attach a reflux condenser and heat the reaction to 40 °C for 12 hours.

Step 3: Reaction Quenching 6. Remove the flask from heat and add excess Ethyl Vinyl Ether (0.5 mL). Stir for 30 minutes. 7. Causality Check:Why Ethyl Vinyl Ether? It reacts rapidly with the active Ru-carbene to form a stable, metathesis-inactive ruthenium Fischer carbene. This completely "kills" the catalyst, preventing undesired double-bond isomerization or product degradation during solvent evaporation and silica gel chromatography.

Step 4: Self-Validating Analysis & Purification 8. Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc). 9. Self-Validation via NMR: You must validate the success of the reaction before proceeding to downstream synthesis.

- Starting Material Signature: Look for the disappearance of the terminal vinyl protons of the starting styrene, which appear as distinct doublets of doublets at ~5.3 ppm and ~5.8 ppm.

- Product Signature: Confirm the emergence of internal alkene protons as a multiplet at ~6.2–6.5 ppm.

- Stereochemical Validation: Extract the coupling constant ( J ) of the internal alkene protons. A J value of ~16 Hz mathematically validates the formation of the thermodynamic E-isomer, whereas a J of ~11 Hz indicates the kinetic Z-isomer.

Mechanistic Pathway

Simplified Hoveyda-Grubbs II catalytic cycle for alkene cross-metathesis.

Quantitative Performance Data

The following table summarizes expected performance metrics when reacting 3-chloro-5-(trifluoromethoxy)styrene with various coupling partners, highlighting the necessity of the HG-II catalyst for electron-deficient systems[2],[3].

| Coupling Partner | Olefin Class | Catalyst (5 mol%) | Time (h) | Conversion (%) | E/Z Ratio |

| 1-Hexene | Type I | Grubbs II | 12 | 55% | >10:1 |

| 1-Hexene | Type I | Hoveyda-Grubbs II | 6 | >95% | >15:1 |

| Methyl Acrylate | Type II | Hoveyda-Grubbs II | 12 | 82% | >20:1 |

| Allyl Acetate | Type II | Hoveyda-Grubbs II | 12 | 78% | >10:1 |

Note: Conversions are determined by GC-MS analysis of the crude reaction mixture prior to quenching. The superior initiation kinetics and stability of HG-II consistently yield higher conversions for deactivated styrenes compared to standard Grubbs II.

Sources

- 1. 3-Chloro-5-(trifluoromethoxy)styrene|C9H6ClF3O [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

Advanced Synthesis Protocols: Derivatization of 3-Chloro-5-(trifluoromethoxy)styrene into High-Value Pharmaceutical Intermediates

Executive Summary

In modern medicinal chemistry, the incorporation of the trifluoromethoxy (-OCF₃) group is a highly prized strategy for enhancing a drug candidate's lipophilicity, metabolic stability, and transmembrane absorption. 3-Chloro-5-(trifluoromethoxy)styrene serves as a premier molecular building block[1]. The presence of the reactive vinyl group, combined with the cross-coupling potential of the aryl chloride, allows for divergent synthetic pathways.

This application note details the mechanistic rationale and validated, step-by-step protocols for transforming this deactivated styrene into three critical pharmaceutical intermediates: a benzaldehyde derivative, an oxirane (epoxide) derivative, and a phenethylamine derivative.

Mechanistic Rationale & Substrate Profiling